

J-104129 versus 4-DAMP in vitro potency.

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest					
Compound Name:	J-104129				
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An In Vitro Potency Comparison: J-104129 versus 4-DAMP

This guide provides a detailed comparison of the in vitro potency of two selective M3 muscarinic receptor antagonists, **J-104129** and 4-diphenylacetoxy-N-methylpiperidine methiodide (4-DAMP). The information is intended for researchers, scientists, and drug development professionals working in pharmacology and related fields.

Introduction to the Antagonists

J-104129 is a novel, selective, and orally active M3 muscarinic receptor antagonist.[1] It has been investigated for its potential as a bronchodilator in the treatment of obstructive airway diseases.[2]

4-DAMP is a well-established and widely used potent and selective antagonist for the M3 muscarinic receptor subtype.[3][4] As a quaternary ammonium compound, its limited ability to cross the blood-brain barrier makes it a valuable tool for studying peripheral muscarinic receptor functions.[4]

Comparative In Vitro Potency

The in vitro potency of **J-104129** and 4-DAMP has been determined through various binding and functional assays. The following table summarizes their binding affinities (Ki) and inhibitory concentrations (IC50) for muscarinic receptor subtypes. Lower values indicate higher potency.



Compound	Receptor Subtype	Potency Metric	Value (nM)	Species/Syste m
J-104129	M3	Ki	4.2	Human[2]
M2	Ki	490	Human[2]	
4-DAMP	M3	IC50	0.4	Muscle Cells[5]
M2	IC50	15,000	Muscle Cells[5]	
M3	IC50	1.19	Human (Recombinant)[6]	
M3	KD	7.2	CHO Cells (4- DAMP Mustard derivative)[7]	
M2	KD	43	CHO Cells (4- DAMP Mustard derivative)[7]	

Data compiled from multiple sources.[2][5][6][7] Ki (inhibition constant) and IC50 (half-maximal inhibitory concentration) are measures of antagonist potency.[8] KD (dissociation constant) is a measure of binding affinity.

Based on the available data, **J-104129** exhibits a 120-fold selectivity for the M3 receptor over the M2 receptor.[2] 4-DAMP also demonstrates high selectivity for the M3 subtype.[5]

Experimental Protocols

The potency values cited above are typically determined using standardized in vitro assays. The methodologies for two key experimental approaches are detailed below.

Radioligand Competition Binding Assay

This assay is a gold standard for determining the binding affinity (Ki) of an unlabeled compound by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.

[9]



Objective: To determine the IC50 and subsequently the Ki of an antagonist.

Materials:

- Cell membranes or tissue homogenates expressing the target muscarinic receptors.[10][11]
- A radiolabeled muscarinic antagonist (e.g., [3H]N-methylscopolamine ([3H]NMS) or [3H]Quinuclidinyl benzilate ([3H]QNB)).
- The unlabeled test antagonist (J-104129 or 4-DAMP).
- A known non-selective antagonist (e.g., atropine) to determine non-specific binding.
- Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
- Glass fiber filters and a filtration apparatus.
- Scintillation counter.

Procedure:

- Incubation: A constant concentration of the radioligand is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test antagonist.[12]
- Equilibrium: The mixture is incubated to allow the binding reaction to reach equilibrium.[11]
- Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the free, unbound radioligand. The filters are washed with ice-cold buffer to remove any remaining unbound ligand.
- Quantification: The radioactivity trapped on the filters, which corresponds to the amount of bound radioligand, is measured using a liquid scintillation counter.[3]
- Data Analysis:
 - Total Binding: Measured in the absence of any competing unlabeled ligand.



- Non-Specific Binding (NSB): Measured in the presence of a saturating concentration of a non-selective antagonist (e.g., atropine) to block all specific receptor binding.[3]
- Specific Binding: Calculated by subtracting the non-specific binding from the total binding.
 [3]
- The percentage of specific binding is plotted against the logarithm of the test antagonist concentration to generate a competition curve. The IC50 value is the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand.[8]
- The Ki value is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant for the receptor.[3][8]

M3 Receptor Functional Assay (Calcium Mobilization)

This assay measures the ability of an antagonist to block the functional response of the M3 receptor to an agonist, which involves the mobilization of intracellular calcium.[13]

Objective: To determine the functional potency of an antagonist by measuring its inhibition of agonist-induced calcium flux.

Materials:

- Host cells expressing the human M3 muscarinic receptor (e.g., CHO or HEK293 cells).[14]
- A muscarinic agonist (e.g., acetylcholine or carbachol).
- The test antagonist (J-104129 or 4-DAMP).
- A calcium-sensitive fluorescent dye (e.g., Fura-2 or Fluo-4).
- A fluorometric imaging plate reader (FLIPR) or a fluorescence microscope.

Procedure:

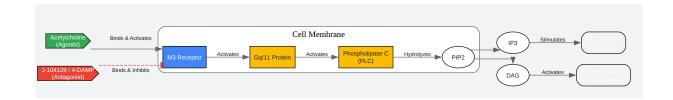
Cell Plating: Cells are seeded into multi-well plates and allowed to attach overnight.



- Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye.
- Antagonist Pre-incubation: The cells are pre-incubated with varying concentrations of the antagonist for a specific period.
- Agonist Stimulation: The plate is placed in a fluorometric reader, and the cells are stimulated with a fixed concentration of an agonist (e.g., acetylcholine).
- Signal Detection: The instrument measures the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.
- Data Analysis: The peak fluorescence response is measured for each concentration of the antagonist. The data are plotted as the percentage of inhibition of the agonist response versus the log concentration of the antagonist. The IC50 value is determined from the resulting dose-response curve.

Visualizing Pathways and Workflows M3 Muscarinic Receptor Signaling Pathway

Both **J-104129** and 4-DAMP act by competitively inhibiting the M3 muscarinic receptor, which is coupled to the Gq/11 signaling pathway. Activation of this pathway by an agonist like acetylcholine (ACh) leads to a cascade of intracellular events. The diagram below illustrates this pathway and the point of inhibition by the antagonists.



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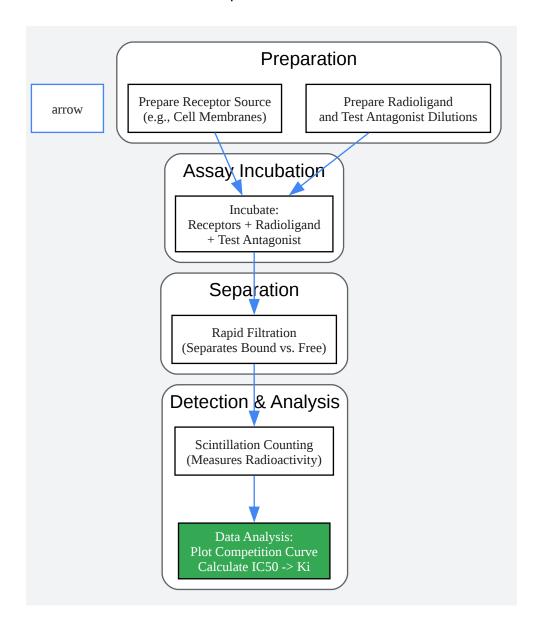
Caption: M3 muscarinic receptor signaling pathway and antagonist inhibition.





Experimental Workflow: Radioligand Competition Binding Assay

The following diagram outlines the key steps involved in a radioligand competition binding assay to determine the IC50 of a test compound.



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Caption: Workflow for a radioligand competition binding assay.



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- To cite this document: BenchChem. [J-104129 versus 4-DAMP in vitro potency.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b608162#j-104129-versus-4-damp-in-vitro-potency]

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